1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol
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Overview
Description
1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol is an organic compound with the molecular formula C10H14FNO It is characterized by the presence of a dimethylamino group, a fluorophenyl group, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol typically involves the reaction of 2-(Dimethylamino)ethanol with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as distillation, crystallization, or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylaminoethanol moiety but lacks the fluorophenyl group.
4-Fluorobenzaldehyde: Contains the fluorophenyl group but lacks the dimethylaminoethanol moiety.
Uniqueness
1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-[2-(dimethylamino)-4-fluorophenyl]ethanol |
InChI |
InChI=1S/C10H14FNO/c1-7(13)9-5-4-8(11)6-10(9)12(2)3/h4-7,13H,1-3H3 |
InChI Key |
CZRCWUQOVNUWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)N(C)C)O |
Origin of Product |
United States |
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